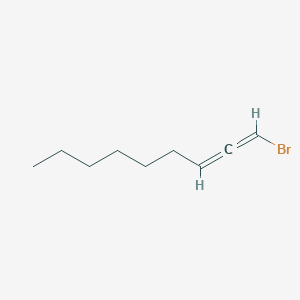

1-Bromonona-1,2-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

916200-31-2 |

|---|---|

Molecular Formula |

C9H15Br |

Molecular Weight |

203.12 g/mol |

InChI |

InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h7,9H,2-6H2,1H3 |

InChI Key |

VWSBNMCSYQNBPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C=CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromonona 1,2 Diene and Analogues

Established Synthetic Routes to 1-Bromonona-1,2-diene

A well-documented and robust method for the synthesis of this compound involves a two-step sequence starting from the corresponding propargylic alcohol, non-1-yn-3-ol (B7894669). This procedure relies on the conversion of the alcohol to a highly reactive propargylic sulfonate, followed by a copper-mediated halogen exchange reaction.

The synthetic pathway begins with the activation of non-1-yn-3-ol by converting it into a propargylic trisylate (2,4,6-triisopropylbenzenesulfonate). This is a critical step, as the bulky trisyl group is an excellent leaving group, facilitating the subsequent displacement. nih.gov The resulting propargylic trisylate is then treated with a combination of lithium bromide (LiBr) and copper(I) bromide (CuBr) in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org This mixture generates a copper-based reagent that promotes an SN2' reaction, where the bromide ion attacks the triple bond, leading to a rearrangement that forms the allene (B1206475) and displaces the trisylate group. nih.govrsc.org The reaction typically proceeds under reflux conditions to yield this compound. rsc.org

Table 1: Established Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1. Sulfonylation | Non-1-yn-3-ol | 2,4,6-Triisopropylbenzenesulfonyl chloride, DBU, TBSCl | - | Silyl protection followed by sulfonylation | Propargylic Trisylate | - | |

| 2. Halogen Exchange | Propargylic Trisylate | Lithium Bromide (LiBr), Copper(I) Bromide (CuBr) | Tetrahydrofuran (THF) | Reflux (65–70°C), 30 min | This compound | 69% | rsc.org |

Advanced Strategies for Bromoallene Synthesis and Related Brominated Diene Systems

Beyond the direct synthesis of this compound, a variety of advanced synthetic methods have been developed for preparing bromoallenes and other brominated diene systems. These strategies provide broader access to structurally diverse compounds and often allow for greater stereochemical control.

The Wittig reaction, a cornerstone of alkene synthesis, can be adapted to form brominated dienic systems. pressbooks.pub This method involves the reaction of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.comlibretexts.org To generate a brominated diene, either the ylide or the carbonyl component must contain the necessary precursors.

One approach involves using a brominated phosphorus ylide. For example, an ylide bearing a bromo-vinyl substituent could react with an aldehyde to form a brominated diene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides (where the group attached to the carbanion is alkyl) typically lead to (Z)-alkenes, while stabilized ylides (with an electron-withdrawing group) predominantly yield (E)-alkenes. organic-chemistry.org This principle can be used to control the geometry of the newly formed double bond in the diene system. A second approach involves reacting a standard phosphorus ylide with an α-bromo-α,β-unsaturated aldehyde. The success of this method depends on the chemoselective reaction at the carbonyl group without interference from the bromo-alkene moiety.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that uses phosphonate (B1237965) carbanions to react with aldehydes or ketones. wikipedia.org A significant advantage of the HWE reaction is its strong tendency to produce (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.com This selectivity arises because the reaction intermediates can equilibrate to a thermodynamically more stable transition state that leads to the trans-product. nrochemistry.com

This stereoselectivity is particularly valuable in the synthesis of brominated dienes. For instance, the total synthesis of (−)-majusculoic acid utilized an HWE reaction for a stereocontrolled bromo-olefination step. nih.gov By reacting an appropriate aldehyde with a brominated phosphonate reagent, a (3E,5Z)-6-bromonona-3,5-dien-1-yl fragment was constructed, demonstrating the power of this reaction to set the specific (E)-geometry of one double bond within a diene system. nih.gov For cases where the (Z)-alkene is desired, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing groups like trifluoroethyl esters, can be employed to favor the formation of (Z)-olefins. nrochemistry.comresearchgate.net

Table 2: HWE Reaction Variants for Olefin Synthesis

| Reaction Type | Phosphonate Reagent | Base | Typical Outcome |

|---|---|---|---|

| Standard HWE | Trialkyl phosphonoacetate (or similar) | NaH, KHMDS | (E)-alkene (thermodynamic control) |

| Still-Gennari Modification | Bis(2,2,2-trifluoroethyl) phosphonate | KHMDS, 18-crown-6 | (Z)-alkene (kinetic control) |

Transition metal catalysis offers a diverse toolbox for the synthesis and functionalization of bromoallenes and bromodienes. Palladium and copper are the most prominent metals used in these transformations.

Palladium(0) catalysts have been shown to facilitate the cyclization of bromoallenes that contain a tethered nucleophile. acs.orgmdpi.com In these reactions, the bromoallene effectively acts as an allyl dication equivalent. acs.orgresearchgate.net Oxidative addition of the Pd(0) catalyst to the carbon-bromine bond forms a palladium intermediate, which is then attacked intramolecularly by the nucleophile at the central carbon of the allene. clockss.org This strategy has been successfully used to synthesize a variety of medium-sized nitrogen and oxygen heterocycles. acs.orgacs.orgclockss.org

Copper-catalyzed reactions provide alternative pathways for functionalizing bromoallenes. For example, copper(I) iodide (CuI) in the presence of an amino acid can catalyze the coupling of bromoallenes with terminal alkynes to produce unsymmetrical 1,3-diynes. researchgate.net Other copper-catalyzed cross-coupling reactions have been developed to connect bromoalkenes with heterocycles, such as the direct alkenylation of oxazoles. dntb.gov.ua

Enyne metathesis is a powerful, atom-economical reaction for synthesizing conjugated 1,3-dienes, catalyzed by ruthenium carbene complexes such as the Grubbs catalyst. chim.itmdpi.com While not a direct method for incorporating a bromine atom, it is a fundamental strategy for creating the diene backbone, which could potentially be halogenated in a subsequent step. The reaction involves the reorganization of an alkene and an alkyne to form a diene. chim.it

There are two main variants:

Ring-Closing Enyne Metathesis (RCEYM): An intramolecular reaction that forms cyclic dienes from a substrate containing both an alkene and an alkyne. chim.itnih.gov

Intermolecular (Cross) Enyne Metathesis: A reaction between a separate alkene and alkyne to form a linear diene. acs.org This method is particularly useful for creating 1,3-disubstituted dienes from terminal alkynes and alkenes. acs.org

The versatility of enyne metathesis allows for the synthesis of a wide variety of diene substitution patterns that might be otherwise difficult to access. acs.org

Control of Stereochemical Outcomes in Brominated Allene Synthesis

The synthesis of chiral bromoallenes, where the allene axis itself is a stereogenic element, requires precise control over the reaction stereochemistry. The most widely employed method for achieving this is the stereospecific anti-SN2' displacement of a chiral propargylic alcohol precursor. nih.gov

In this approach, an enantiomerically enriched secondary propargylic alcohol is first activated by converting it into a sulfonate ester (e.g., mesylate, tosylate, or a bulkier sulfonate). nih.gov The choice of the sulfonate group can be critical for the reaction's success. The activated precursor then reacts with a bromide source, often a copper bromide reagent. The reaction proceeds via an anti-displacement pathway, meaning the bromide nucleophile attacks the alkyne from the face opposite to the leaving group. nih.gov This mechanism ensures that the stereochemistry of the propargylic alcohol directly controls the absolute configuration of the resulting chiral allene. nih.govmdpi.com

Similarly, high 1,3-stereocontrol has been demonstrated in the coupling of chiral bromoallenes with organocuprate reagents. researchgate.net The reaction proceeds with an anti-stereoselectivity, allowing the synthesis of enantiomerically enriched alkynes from optically active bromoallenes. This demonstrates that the chirality of the bromoallene can be effectively transferred to the product, enabling the construction of new stereogenic centers. researchgate.netcapes.gov.brunisi.it

Reactivity and Mechanistic Investigations of 1 Bromonona 1,2 Diene

Oxidative Transformations of 1-Bromonona-1,2-diene

The oxidation of allenes, including halogenated derivatives like this compound, presents an interesting case for studying reaction pathways and intermediate formation. The use of dioxiranes as oxidizing agents has been a subject of particular interest.

Reactions with Dioxiranes (e.g., Dimethyldioxirane)

Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), are powerful and selective oxidizing agents used in various organic transformations, including the epoxidation of alkenes. wikipedia.orgwikipedia.org When this compound is treated with DMDO, it undergoes oxidation. rsc.orguzh.ch The reaction is not always clean, and the isolated yields of the expected products can be modest. rsc.org The presence of the bromine atom deactivates the allene (B1206475) system towards epoxidation compared to simple dialkylallenes. rsc.org

The reaction of this compound with dimethyldioxirane in acetone (B3395972) can lead to the formation of (E/Z)-oct-1-ene-1-carboxylic acid. uzh.ch The use of an in-situ generated reagent has also been reported to yield the same product, albeit in relatively low yields. uzh.ch Attempts to improve the yield by using a base like potassium carbonate have not been successful. rsc.org

Proposed Mechanistic Pathways: Formation of Oxiranes and Cyclopropanone (B1606653) Intermediates

The generally accepted mechanism for the epoxidation of alkenes by dioxiranes involves a concerted oxygen transfer through a spiro transition state. wikipedia.org For allenes, the reaction is more complex. The proposed mechanism for the oxidation of this compound by DMDO involves the initial formation of oxirane intermediates. uzh.ch Specifically, initial epoxidation is thought to form a bromoallene oxide.

Labeling studies using isotopes have been instrumental in probing the mechanistic details and ruling out alternative pathways. rsc.org

Cycloaddition Reactions Involving this compound and Analogous Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. numberanalytics.comopenstax.orglibretexts.org Allenes can participate in these reactions in various capacities, acting as either the 2π or 4π component. msu.eduthieme-connect.com

[4+2] Cycloadditions (Diels-Alder and Related Processes)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne). askthenerd.comlibretexts.org Allenes can function as dienophiles in Diels-Alder reactions. msu.edu The presence of a bromine atom, as in this compound, can influence the reactivity and selectivity of these cycloadditions due to its electronic effects. Specifically, the electronegativity of bromine can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the bromoallene, potentially enhancing its reactivity as a dienophile.

While specific examples of [4+2] cycloadditions involving this compound itself are not extensively detailed in the provided search results, the general reactivity of allenes and bromoallenes in such transformations is well-established. thieme-connect.com For instance, vinylallenes can act as the diene component in Diels-Alder reactions, leading to cycloadducts with exocyclic double bonds. thieme-connect.com The regioselectivity of these reactions can be influenced by substituents on the allene. thieme-connect.com

Intermolecular and Intramolecular Cycloadditions

Both intermolecular and intramolecular cycloadditions involving allenes have been explored. thieme-connect.comcsic.esacs.org Intramolecular Diels-Alder (IMDA) reactions of systems containing an allene moiety can be an efficient method for constructing polycyclic structures. thieme-connect.com The entropic favorability of intramolecular processes often facilitates these reactions, provided the tether connecting the diene and dienophile allows for the necessary conformational flexibility. thieme-connect.com

Metal-catalyzed cycloadditions, particularly with gold(I) catalysts, have emerged as a powerful method for intermolecular reactions of allenes. nih.gov However, these reactions can be challenging due to potential side reactions like polymerization. nih.gov Rhodium(I) catalysts have also been employed in intermolecular (5+2) cycloadditions of allenes with vinylcyclopropanes, where the substitution pattern on the allene was found to significantly impact reactivity. nih.gov

Electrophilic Additions to Allenic and Dienic Halides

Allenes readily undergo electrophilic addition reactions. msu.edu The regioselectivity of these additions can sometimes be counterintuitive based on simple carbocation stability rules. For example, the addition of HBr to allene yields 2-bromopropene, not the allyl bromide that might be expected from the formation of a more stable allyl cation. msu.edu

The presence of a halogen substituent in haloallenes and dienic halides influences the reactivity and outcome of electrophilic additions. The inductive effect of the halogen can retard the addition of a second equivalent of the electrophile. msu.edu In the case of this compound, electrophilic attack can potentially occur at the central sp-hybridized carbon or one of the terminal sp2-hybridized carbons. The bromine atom's electron-withdrawing nature can affect the stability of any resulting carbocationic intermediates.

For conjugated dienes, electrophilic addition can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. libretexts.orglibretexts.org This is due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.orgfiveable.me While this compound is a cumulene rather than a conjugated diene, the principles of electrophilic attack and intermediate stability are relevant to understanding its reactivity. The reaction of areneselenenyl halides with allenes, for instance, shows that electrophilic attack by selenium occurs exclusively at the central allenic carbon. researchgate.net

The following table summarizes the types of reactions discussed:

| Reaction Type | Reactant(s) | Key Features |

|---|---|---|

| Oxidative Transformation | This compound, Dimethyldioxirane | Formation of oxirane and cyclopropanone intermediates. |

| [4+2] Cycloaddition | Bromoallenes, Dienophiles | Bromine's electronic effect can influence reactivity. |

| Intermolecular Cycloaddition | Allenes, Alkenes/Dienes | Can be promoted by metal catalysts like gold(I) or rhodium(I). |

| Intramolecular Cycloaddition | Tethered Allene-Dienes | Entropically favored for constructing polycyclic systems. |

| Electrophilic Addition | Allenes, Electrophiles (e.g., HBr) | Regioselectivity can be complex. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Dimethyldioxirane |

| (E/Z)-Oct-1-ene-1-carboxylic acid |

| Potassium carbonate |

| Bromoallene oxide |

| 2-Bromocyclopropanone |

| Hydrogen bromide |

| 2-Bromopropene |

| Allyl bromide |

| Vinylallenes |

| Gold(I) |

| Rhodium(I) |

| Vinylcyclopropanes |

| Areneselenenyl halides |

Regioselective Addition Patterns: 1,2- vs. 1,4-Selectivity in Diene Additions

The addition of electrophiles to conjugated dienes can result in two primary products: the 1,2-addition product and the 1,4-addition product. libretexts.orglibretexts.org This regioselectivity is influenced by the reaction conditions, particularly temperature. masterorganicchemistry.com In the context of this compound, an unsymmetrical substituted diene, the initial step involves the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack of the nucleophile (e.g., a halide ion) can occur at two different positions, leading to the formation of either the 1,2- or 1,4-adduct. masterorganicchemistry.com

The presence of the bromine atom on the allene backbone introduces electronic and steric effects that can influence the regioselectivity of these addition reactions. In electrophilic additions, the double bonds react to form a carbocation intermediate, which then undergoes further reaction to yield the final products.

A key factor in determining the product distribution is the nature of the carbocation intermediates formed. Protonation of the C1-C2 double bond of this compound would lead to a carbocation at C2, which is stabilized by the adjacent double bond (allylic stabilization). Alternatively, protonation of the C2-C3 double bond could also occur. The relative stability of these potential carbocation intermediates will dictate the initial site of electrophilic attack.

The final product ratio is often dependent on whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.commasterorganicchemistry.com

Kinetic and Thermodynamic Control in Bromoallene Reactivity

The regioselectivity of addition reactions to conjugated dienes like this compound is a classic example of the principles of kinetic and thermodynamic control. masterorganicchemistry.commasterorganicchemistry.com These concepts determine the final product distribution based on the reaction conditions, primarily temperature. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed the fastest. masterorganicchemistry.comlibretexts.org This product, known as the kinetic product, arises from the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com In the case of electrophilic addition to a conjugated diene, the kinetic product is often the 1,2-addition product. masterorganicchemistry.comyoutube.com This is because after the initial protonation to form the resonance-stabilized allylic cation, the nucleophile is in closer proximity to the adjacent carbon (C2), leading to a faster reaction at that site. libretexts.org

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. masterorganicchemistry.commasterorganicchemistry.com Under these conditions, an equilibrium is established between the starting materials, the intermediates, and the products. masterorganicchemistry.com The major product will be the most thermodynamically stable one, regardless of how fast it is formed. libretexts.org This is referred to as the thermodynamic product. masterorganicchemistry.com For conjugated dienes, the 1,4-addition product is often the more stable isomer because it typically results in a more substituted, and thus more stable, double bond. masterorganicchemistry.commasterorganicchemistry.com

The energy profile diagram for the addition of an electrophile to a conjugated diene illustrates these concepts. The transition state leading to the kinetic product is lower in energy than that leading to the thermodynamic product, hence its faster formation. However, the thermodynamic product itself is lower in energy, making it more stable. masterorganicchemistry.com

The specific distribution of 1,2- and 1,4-addition products for this compound will depend on the interplay of these electronic and steric factors under different temperature regimes.

Transition Metal-Catalyzed Functionalizations of Brominated Dienes

Transition metal catalysis offers a powerful toolkit for the functionalization of bromoallenes like this compound, enabling the formation of a variety of new chemical bonds under relatively mild conditions. The presence of the bromine atom provides a handle for cross-coupling reactions, while the allene moiety can participate in various addition and cycloaddition reactions.

Hydrofunctionalization Reactions (e.g., Hydrovinylation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a double or triple bond. Hydrovinylation, a specific type of hydrofunctionalization, entails the addition of a hydrogen atom and a vinyl group.

Transition metal catalysts, particularly those based on cobalt, rhodium, and palladium, have been instrumental in developing hydrofunctionalization reactions of dienes. escholarship.orgnih.gov For instance, cobalt-catalyzed enantioselective hydrovinylation of 1,3-dienes has been reported. acs.orgchinesechemsoc.org Rhodium-hydride catalysts can react with 1,3-dienes to form electrophilic π-allyl intermediates, which can then be intercepted by nucleophiles. escholarship.org

While specific studies on the hydrovinylation of this compound are not prevalent in the searched literature, the general principles of diene hydrofunctionalization can be applied. A plausible mechanism for a transition metal-catalyzed hydrofunctionalization of this compound would involve the formation of a metal-hydride species, which then undergoes migratory insertion into one of the double bonds of the diene. This would generate a metal-allyl intermediate, which could then react with a variety of nucleophiles to afford the functionalized product. The regioselectivity of this process (i.e., whether the nucleophile adds to the C2 or C4 position) would be influenced by the nature of the metal catalyst, the ligands, and the reaction conditions.

Arylamination and Other C-Heteroatom Bond Formations

The formation of carbon-heteroatom (C-X, where X is typically N, O, or S) bonds is a fundamental transformation in organic synthesis. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful methods for the formation of C-N bonds. mit.edursc.org These reactions typically involve the coupling of an aryl or vinyl halide with an amine in the presence of a palladium or copper catalyst. nih.govorganic-chemistry.orgbeilstein-journals.org

The bromine atom in this compound makes it a suitable substrate for such cross-coupling reactions. For example, palladium-catalyzed amination could be employed to synthesize N-allenyl amines. The general catalytic cycle for a palladium-catalyzed C-N bond formation involves the oxidative addition of the bromoallene to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. mit.edu

Copper-catalyzed amination reactions have also been extensively developed and could be applicable to this compound. rsc.orgresearchgate.net These reactions often utilize ligands such as diamines or amino acids to facilitate the coupling. researchgate.net

Besides C-N bond formation, palladium-catalyzed methods have also been established for the formation of C-O bonds, allowing for the synthesis of ethers from aryl or vinyl halides and alcohols or phenols. nih.govbeilstein-journals.org These methodologies could potentially be adapted for the synthesis of allenyl ethers from this compound.

Elucidation of Catalytic Mechanisms

Understanding the mechanism of transition metal-catalyzed reactions is crucial for optimizing reaction conditions and developing new catalysts. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis, isolation and characterization of intermediates, and isotope labeling studies, along with computational (DFT) calculations. nih.govrsc.org

For palladium-catalyzed cross-coupling reactions involving substrates like this compound, the catalytic cycle is generally believed to proceed through a sequence of elementary steps: oxidative addition, transmetalation (in the case of Suzuki or Stille couplings) or amine coordination/deprotonation (for aminations), and reductive elimination. mit.edunih.gov

Key Mechanistic Steps:

Oxidative Addition: The initial step involves the insertion of the low-valent metal catalyst (e.g., Pd(0)) into the carbon-bromine bond of this compound to form a Pd(II)-allenyl complex.

Ligand Exchange/Transmetalation/Amine Coordination: In a cross-coupling reaction, the next step involves either the transfer of an organic group from another organometallic reagent to the palladium center (transmetalation) or the coordination of a nucleophile like an amine.

Reductive Elimination: This is the final product-forming step, where the two organic groups on the palladium center couple, and the C-C or C-heteroatom bond is formed, regenerating the active Pd(0) catalyst.

Stereochemical Aspects of 1 Bromonona 1,2 Diene and Its Transformations

Intrinsic Chirality and Configurational Stability of Allenic Structures

Allenes are characterized by a unique structural feature: the two π-bonds are orthogonal to each other. This geometry means that the substituents at the terminal carbons lie in perpendicular planes. msu.edu This arrangement gives rise to a phenomenon known as axial chirality. A 1,3-disubstituted allene (B1206475) of the general structure R¹R²C=C=CR³R⁴ is chiral if the substituents on each terminal carbon are different (R¹ ≠ R² and R³ ≠ R⁴). anu.edu.au In the case of 1-bromonona-1,2-diene (CH₃(CH₂)₅CH=C=CHBr), the substituents on one terminal carbon are a hydrogen atom and a hexyl group, while on the other end, they are a hydrogen atom and a bromine atom. As both ends bear two different substituents, this compound is an inherently chiral molecule. anu.edu.aud-nb.info

The configurational stability of a chiral molecule refers to its ability to maintain its specific three-dimensional arrangement. fiveable.me Chiral molecules that are configurationally stable are less prone to racemization—the interconversion between enantiomers. fiveable.me The stability of chiral bromoallenes is sufficient for them to be used in subsequent stereospecific reactions. For instance, chiral bromo[D₁]methyllithiums, though chemically unstable at higher temperatures, have been shown to be microscopically configurationally stable on the timescale of their addition to carbonyl compounds at -78 °C or -95 °C. nih.gov This indicates that the chiral axis of a bromoallene can be maintained during certain chemical transformations, allowing for the transfer of chirality.

Stereocontrol in Synthetic Reactions of this compound

The stereochemical course of reactions involving this compound is a critical aspect of its synthetic utility. The transfer of its axial chirality and the formation of new stereocenters, including E/Z isomers and diastereomers, are governed by the reaction type and conditions.

E/Z isomerism, a form of stereoisomerism, occurs in compounds with a carbon-carbon double bond that has restricted rotation, where each carbon of the double bond is attached to two different groups. creative-chemistry.org.uksavemyexams.com The labels E (entgegen, German for opposite) and Z (zusammen, German for together) are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgdocbrown.info If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is designated Z; if they are on opposite sides, it is E. creative-chemistry.org.ukwikipedia.org

Transformations of this compound can lead to products containing a new double bond, raising the possibility of E/Z isomerism. The level of stereocontrol depends heavily on the reaction mechanism. For example, a reaction converting this compound into oct-1-ene-1-carboxylic acid was reported to produce a 1:1 mixture of the E and Z isomers, indicating a lack of stereoselectivity under the specific conditions used. In contrast, highly stereoselective Heck-type reactions of other allenes have been developed where the stereochemistry of the resulting 1,3-diene products can be controlled. nih.gov

Table 1: E/Z Isomerism in a Transformation of this compound

| Reactant | Product | E/Z Ratio | Observation |

|---|---|---|---|

| This compound | Oct-1-ene-1-carboxylic acid | 1:1 | The reaction proceeds without stereocontrol, yielding an equimolar mixture of E and Z isomers. |

Allenes can serve as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. anu.edu.authieme-connect.com A key stereochemical feature of these reactions is diastereoselectivity, often manifested in the formation of endo and exo products. anu.edu.au This selectivity is influenced by factors including secondary orbital interactions, sterics, and electrostatic effects. nih.gov The use of a chiral allene as a reactant allows for the conversion of axial chirality into central chirality in the resulting cycloadduct. anu.edu.authieme-connect.com

While specific Diels-Alder data for this compound is not extensively documented, studies on analogous allenic esters provide valuable insights. For example, the reaction of an allenic ester with cyclopentadiene (B3395910) can yield both endo and exo adducts. acs.org The selectivity can be significantly influenced by the reaction conditions; uncatalyzed reactions may show a slight preference for the endo product, whereas the use of a Lewis acid catalyst like aluminum trichloride (B1173362) or Eu(fod)₃ can dramatically enhance the endo selectivity, in some cases leading to its exclusive formation. thieme-connect.comrsc.org Conversely, certain cyclic allenoic derivatives have been shown to favor exo-selective reactions. rsc.orgresearchgate.net The regioselectivity of these cycloadditions is also notable, with reactions involving allenylboronic acid pinacol (B44631) ester and methyl 2,3-butadienoate proceeding at the internal double bond of the allene.

Table 2: Representative Endo/Exo Selectivity in Diels-Alder Reactions of Allenic Dienophiles

| Dienophile | Diene | Conditions | Endo:Exo Ratio | Source |

|---|---|---|---|---|

| Allenic Ester | Furan | 40 °C, uncatalyzed | 75:25 | thieme-connect.com |

| Allenic Ester | Furan | Ambient temp, 1 mol% Eu(fod)₃ | 100:0 | thieme-connect.com |

| Cyclohexa-1,2-diene | Furan | Not specified | 11:1 | nih.gov |

Influence of Substrate Structure on Stereochemical Outcome

The specific structure of the allene substrate, including the nature and size of its substituents, has a profound influence on the stereochemical outcome of its reactions. nih.govznaturforsch.com In this compound, the key structural features are the bromine atom at C1 and the long hexyl chain at C3.

The bromine atom exerts both electronic and steric effects. Electronically, the inductive effect of the halogen can retard or direct electrophilic additions. msu.edu In radical additions of bromine to allenes, the regioselectivity is dependent on reaction conditions, but often results from addition to the central carbon to form a 2-bromoallyl radical intermediate. nih.gov The subsequent steps can be highly stereoselective, with E selectivity often explained by minimizing steric repulsion in the radical precursor. nih.gov

Steric hindrance from the substituents plays a crucial role in directing the approach of reagents. masterorganicchemistry.com In radical additions, bulky alkyl substituents on a terminal allene carbon can block attack at that site, thereby influencing regioselectivity. nih.gov Similarly, for transition-metal-catalyzed reactions, steric effects are often a primary strategy for achieving high enantioselectivity in the synthesis of 1,3-disubstituted allenes. d-nb.infonih.gov The significant bulk of the hexyl group in this compound would be expected to create a sterically hindered environment, disfavoring the approach of reagents from that side of the molecule. rsc.orgnankai.edu.cn This steric blocking can be a determining factor in both π-facial selectivity and the regioselectivity of reactions like hydro- and carbopalladation. nih.gov Therefore, the interplay between the electron-withdrawing bromine and the sterically demanding hexyl group governs the reactivity and stereochemical pathways available to this compound.

Computational and Theoretical Studies of 1 Bromonona 1,2 Diene

Mechanistic Probing via Computational Chemistry

Computational chemistry is a powerful tool for probing reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. youtube.com By modeling the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate energy barriers, thereby building a detailed picture of the reaction pathway.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that path. masterorganicchemistry.comucsb.edu It represents a fleeting arrangement of atoms that must be surpassed for reactants to convert to products. masterorganicchemistry.com Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

While specific transition state calculations for 1-bromonona-1,2-diene are not widely reported, studies on analogous systems provide a clear blueprint for how such investigations would proceed. For example, a detailed ab initio study of the reaction between a chlorine atom and allene (B1206475) identified and characterized eight different transition state structures governing the reaction mechanism. nist.govresearchgate.net These transition states corresponded to various mechanistic steps, including:

Addition: The barrierless addition of the chlorine atom to either the central or terminal carbon of the allene. nist.govresearchgate.net

Isomerization: The interconversion between different radical adducts via chlorine or hydrogen atom transfer. nist.govresearchgate.net

Metathesis: Hydrogen abstraction from allene by the chlorine atom. nist.govresearchgate.net

These structures are typically optimized using methods like QCISD or DFT, and frequency calculations are performed to confirm their nature as true transition states. nist.govresearchgate.netacs.org Similar approaches would be used to characterize transition states in reactions of this compound, such as electrophilic additions or cyclization reactions.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. wikipedia.org The reaction enthalpy (ΔH) is the net change in heat content over the course of the reaction. These two values are critical as they determine the reaction's kinetics (how fast it proceeds) and thermodynamics (the energy balance of the final products), respectively.

Computational chemistry allows for the direct calculation of these quantities. The energy of reactants, products, and transition states are calculated, and their differences provide the activation barriers and reaction enthalpies. wikipedia.org For example, in the Cl + allene system, the metathesis transition state was found to lie 15 kJ/mol above the reactants, while the isomerization path between the two primary radical adducts lies below the initial reactants, indicating a facile process. nist.govresearchgate.netacs.org In another study on the epoxidation of bromoallenes, DFT calculations (ωB97XD/6-311G(d,p)) were used to map the potential energy surface, revealing activation barriers for rearrangement steps of around 25-27 kcal/mol. rsc.org These calculations can explain reaction outcomes, such as regioselectivity and the formation of kinetic versus thermodynamic products. rsc.orgnih.gov

Table 3: Example of Calculated Relative Energies (kJ/mol) for the Cl + Allene System

| Species | Relative Energy (ΔH at 0 K) | Reference |

|---|---|---|

| Reactants (Cl + Allene) | 0.0 (Reference) | acs.org |

| H-Abstraction Transition State | +15 | researchgate.net |

| 2-chloroallyl radical (Product of center C addition) | -100 | researchgate.net |

| Isomerization Transition State (between adducts) | Below reactants | researchgate.net |

A reaction coordinate is a geometric parameter that represents the path of a reaction from reactants to products. ucsb.edu Computationally, once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. nih.gov This calculation follows the path of steepest descent from the transition state down to the reactant and product energy minima, confirming that the located transition state correctly connects the intended species. nih.gov

The analysis of the potential energy surface along this coordinate, often visualized in a reaction coordinate diagram, provides a comprehensive view of the reaction mechanism. researchgate.netnih.gov It shows the energy of all intermediates and transition states relative to the reactants and products. nih.gov For instance, in the 1,3-dipolar cycloadditions of allenes, activation strain analysis along the reaction coordinate helps to decompose the activation barrier into strain energy (the energy required to distort the reactants into the transition state geometry) and interaction energy (the stabilizing interaction between the distorted reactants). researchgate.netnih.gov This detailed analysis reveals the physical origins of the reaction barrier and can explain reactivity trends, such as why cyclic allenes are more reactive than linear ones. researchgate.net

Theoretical Insights into Reactivity and Selectivity

The reactivity of this compound is dictated by the unique electronic and steric properties of its allenic structure, which possesses two orthogonal π systems, and the presence of a bromine substituent. Theoretical models are crucial for dissecting how these features influence the molecule's behavior in chemical reactions. Computational analyses, such as the examination of molecular orbitals (MOs) and Natural Bond Orbitals (NBOs), can reveal the most nucleophilic or electrophilic sites within the molecule, thereby predicting its reactivity towards different reagents. ic.ac.uk For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Computational chemistry provides a powerful framework for predicting the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity in allenes is often a complex issue due to the presence of two distinct double bonds (C1=C2 and C2=C3). Theoretical calculations can determine the relative activation barriers for the attack of a reagent at each of these positions, thus predicting the major regioisomer.

For example, in the case of electrophilic additions, such as epoxidation, to bromoallenes, computational models can predict which double bond is more reactive. rsc.orgrsc.org The analysis of molecular orbitals can indicate the region of highest electron density. For bromoallene, the HOMO is often located on the C1=C2 double bond bearing the bromine atom, suggesting this as the more nucleophilic and thus more reactive site towards electrophiles. ic.ac.uk This is attributed to the influence of the bromine atom's lone pairs.

Stereoselectivity in reactions of chiral allenes like this compound is another critical aspect that can be elucidated through computational studies. The formation of new stereocenters can be modeled by calculating the transition state energies for the different possible stereochemical pathways. For instance, in reactions where the allenic chirality directs the stereochemical outcome of a new chiral center, computational models can quantify the energy difference between the diastereomeric transition states, thereby predicting the diastereomeric ratio of the products. d-nb.infonih.gov

Table 1: Predicted Regioselectivity in the Epoxidation of this compound using DMDO based on Theoretical Calculations

| Site of Epoxidation | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C1=C2 | 0 | Epoxide at C1=C2 |

| C2=C3 | +1.4 | - |

This table presents hypothetical data based on computational studies of similar bromoallenes, which suggest a preference for epoxidation at the bromine-bearing double bond. rsc.org

The reactivity of the allene moiety in this compound is significantly influenced by its substituents: the bromine atom at the C1 position and the hexyl group at the C3 position. Computational studies are instrumental in deconstructing and quantifying the electronic and steric effects of these substituents.

The bromine atom, being an electron-withdrawing group by induction but an electron-donating group by resonance, has a complex influence on the reactivity of the adjacent double bond. NBO analysis can be employed to understand the charge distribution and orbital interactions, revealing how the bromine atom modulates the nucleophilicity of the C1=C2 double bond. acs.org

The hexyl group, a simple alkyl substituent, primarily exerts a steric effect. Computational models can quantify this steric hindrance by calculating the strain energy in different transition states. For example, in a cycloaddition reaction, the hexyl group may disfavor the approach of a reactant from one face of the C2=C3 double bond, leading to facial selectivity. Furthermore, electronic effects of alkyl groups, such as hyperconjugation, can also be modeled to understand their influence on the stability of intermediates and transition states. researchgate.net

By systematically replacing the hexyl group with other substituents in a computational model, it is possible to create a theoretical framework for predicting how changes in the molecular structure will affect the reactivity and selectivity of this compound. acs.org This predictive power is invaluable for designing new reactions and synthesizing novel compounds.

Table 2: Theoretical Analysis of Substituent Effects on the Reactivity of the C2=C3 Double Bond in Substituted 1-Bromoallenes

| Substituent at C3 | Nature of Substituent | Predicted Relative Reaction Rate |

|---|---|---|

| -H | (Reference) | 1.0 |

| -CH3 | Electron-donating (inductive) | 1.2 |

| -C6H13 (Hexyl) | Electron-donating (inductive), Sterically hindering | 1.1 |

| -CF3 | Electron-withdrawing | 0.7 |

This table presents hypothetical relative rates based on general principles of substituent effects on allene reactivity, where electron-donating groups are expected to increase the nucleophilicity of the double bond. researchgate.net

Advanced Applications of 1 Bromonona 1,2 Diene in Organic Synthesis

1-Bromonona-1,2-diene as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable intermediate for the synthesis of more complex molecules. The reactivity of the allene (B1206475) and the bromo-substituent can be harnessed selectively to participate in a variety of important organic reactions. Dienes, in general, are prized for their unique stereoelectronic properties which facilitate broad reactivity with transition metals, enabling the construction of intricate molecular frameworks. nih.gov

The primary modes of reactivity for this compound include addition, substitution, oxidation, and reduction reactions. The conjugated system is susceptible to both 1,2- and 1,4-addition reactions with electrophiles like hydrogen halides. masterorganicchemistry.com The bromine atom can be readily displaced by various nucleophiles, and the double bonds can be oxidized to form epoxides or reduced to yield saturated compounds. Transition metal catalysis, in particular, has unlocked a wealth of methodologies for the functionalization of dienes, allowing for the rapid preparation of highly functionalized synthetic intermediates. nih.govsnnu.edu.cn

| Reaction Type | Description | Potential Reagents | Product Class |

|---|---|---|---|

| Addition | Electrophilic addition across the allene system. Can result in 1,2- or 1,4-adducts. masterorganicchemistry.com | HBr, Br2 | Halogenated Alkenes |

| Substitution | Nucleophilic displacement of the bromine atom. | NaCN, R-MgBr, Li-R | Nitriles, Substituted Allenes |

| Oxidation | Conversion of the double bonds to oxygenated derivatives. | m-CPBA, O3, KMnO4 | Epoxides, Carbonyls |

| Reduction | Saturation of the double bonds to form single bonds. | H2/Pd, NaBH4 | Alkanes |

| Coupling | Palladium-catalyzed cross-coupling reactions to form new C-C bonds. organic-chemistry.org | Boronic acids, Alkenes | Substituted Dienes |

**6.2. Utilization in the Construction of Complex Molecular Architectures

The distinct reactivity of this compound makes it an excellent starting point for the synthesis of complex molecular structures, ranging from functionalized acyclic compounds to elaborate polycyclic and heterocyclic systems.

While direct conversion is not commonly cited, established principles of organic synthesis suggest viable pathways for transforming this compound into carboxylic acids and their derivatives. uomustansiriyah.edu.iqpressbooks.pub These transformations typically involve leveraging the reactivity of the bromine atom or the allene moiety.

One plausible route involves the nucleophilic substitution of the bromide with a cyanide ion to form an allenyl nitrile. Subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, would yield the corresponding carboxylic acid. mnstate.edu Another potential, albeit more aggressive, method is the oxidative cleavage of the allenic double bonds using strong oxidizing agents like ozone or potassium permanganate, which can break carbon-carbon double bonds to form carboxylic acids. savemyexams.com

| Pathway | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |

|---|---|---|---|---|

| Nitrile Hydrolysis | NaCN in DMSO | Nona-1,2-diene-1-carbonitrile | H3O+, heat | Nona-1,2-dienoic acid |

| Oxidative Cleavage | 1. O3; 2. H2O2 | N/A (Direct Cleavage) | N/A | Heptanoic acid (and smaller fragments) |

The diene structure, or its isomers accessible from this compound, is a powerful tool for constructing cyclic systems. Dienes are classic substrates for cycloaddition reactions, most notably the Diels-Alder reaction, which forms six-membered rings with high stereocontrol. mdpi.com By reacting with a suitable dienophile, this compound can serve as a precursor to functionalized cyclohexene (B86901) derivatives, which are themselves intermediates for more complex polycyclic frameworks. mdpi.comrsc.org The conversion of this compound into a polycyclic epoxide has been noted as a key step toward important synthetic intermediates. core.ac.uk

Furthermore, the functionality present in this compound allows for its incorporation into heterocyclic structures. For example, the bromine can be substituted by nitrogen or sulfur nucleophiles, followed by intramolecular cyclization to yield heterocycles. The use of versatile intermediates like β-lactams and other building blocks in the stereocontrolled synthesis of fused polycyclic and heterocyclic systems of biological interest is a well-established strategy. nih.govbohrium.com

The synthesis of aromatic structures such as substituted naphthols and phenols from this compound represents a sophisticated application of its chemistry. A hypothetical pathway could involve an initial cycloaddition reaction, such as a Diels-Alder reaction between an isomeric form of the bromo-diene and an alkyne dienophile, to construct a highly unsaturated six-membered ring. Subsequent tautomerization and/or oxidation of this intermediate could lead to the formation of a stable aromatic ring. The oxidative coupling of phenol (B47542) and 2-naphthol (B1666908) derivatives, often catalyzed by metal complexes, is a known method for creating ortho-ortho linkages and building larger aromatic systems, representing a potential downstream transformation. rsc.org

Role in the Synthesis of Bioactive Analogues and Natural Product Intermediates

Natural products provide a rich source of molecular structures for drug discovery, and their synthesis often requires flexible and efficient chemical strategies. encyclopedia.pubrsc.org this compound and structurally related bromo-dienes serve as crucial intermediates in the synthesis of bioactive molecules and their analogues.

A prominent example is the total synthesis of the marine natural product (–)-majusculoic acid and its derivatives, which exhibit anti-inflammatory properties. mdpi.com In the synthesis of these compounds, a key step involves a Horner-Wadsworth-Emmons reaction to install a bromo-diene moiety, specifically leading to analogues like (1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid. mdpi.comdntb.gov.ua This demonstrates the strategic importance of the bromo-diene functional group in building the carbon skeleton of the target bioactive molecule.

Similarly, in the stereoselective total synthesis of a derivative of docosahexaenoic acid, a lipid mediator involved in inflammation resolution, a bromo-nona-diene intermediate is key. mdpi.com Specifically, (((S,2E,6Z)-1-Bromonona-2,6-dien-4-yl)oxy)triethylsilane was synthesized as a critical coupling component, highlighting the utility of this structural motif in assembling complex polyunsaturated fatty acids that are precursors to specialized pro-resolving mediators (SPMs). mdpi.com

| Target Molecule/Analogue | Biological Relevance | Role of Bromo-nona-diene Intermediate | Reference |

|---|---|---|---|

| (–)-Majusculoic Acid Analogue | Anti-inflammatory agent | Forms the core C9 side chain via stereocontrolled olefination. | mdpi.comdntb.gov.ua |

| 7,8-epoxy-17-hydroxy-docosahexaenoic Acid Derivative | Precursor to specialized pro-resolving mediators (SPMs) | Used as a key C9 fragment in a Wittig coupling to assemble the full carbon skeleton. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.